molecular formula C37H34O4 B584083 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole CAS No. 1346602-80-9

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole

Cat. No.: B584083
CAS No.: 1346602-80-9
M. Wt: 542.675
InChI Key: UJAMPNAOHMKELN-UHFFFAOYSA-N
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Description

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole is an organic compound with the molecular formula C37H34O4 and a molecular weight of 542.66 g/mol . This compound is characterized by its complex structure, which includes multiple benzyl and phenylmethoxy groups attached to an ethanone core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole typically involves multiple steps, including Friedel-Crafts acylation and subsequent functional group modifications . The general synthetic route can be summarized as follows:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Functional Group Modifications:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole undergoes various chemical reactions, including:

Scientific Research Applications

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

5-(Bis-benzyl)ethanone-2,4-bis(phenylmethoxy)anisole can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of benzyl and phenylmethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-benzyl-1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34O4/c1-39-35-24-33(37(38)32(22-28-14-6-2-7-15-28)23-29-16-8-3-9-17-29)34(40-26-30-18-10-4-11-19-30)25-36(35)41-27-31-20-12-5-13-21-31/h2-21,24-25,32H,22-23,26-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAMPNAOHMKELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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